molecular formula C24H23FN2O4 B11147232 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11147232
M. Wt: 422.4 g/mol
InChI Key: PVZDPOILDUKWFK-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that features both indole and chromenone moieties The indole nucleus is known for its presence in various bioactive molecules, while the chromenone structure is often found in compounds with significant pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and chromenone intermediates separately, followed by their coupling through amide bond formation.

    Indole Intermediate Synthesis: The indole intermediate can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Chromenone Intermediate Synthesis: The chromenone intermediate can be prepared through the Pechmann condensation, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the indole and chromenone intermediates through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and chromenone moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive indole and chromenone moieties.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors, such as serotonin receptors, while the chromenone structure can interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
  • N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to the presence of the fluoro substituent on the indole ring, which can significantly influence its biological activity and pharmacokinetic properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C24H23FN2O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H23FN2O4/c1-15-11-24(29)31-22-14-21(30-2)17(12-19(15)22)4-6-23(28)26-8-10-27-9-7-16-3-5-18(25)13-20(16)27/h3,5,7,9,11-14H,4,6,8,10H2,1-2H3,(H,26,28)

InChI Key

PVZDPOILDUKWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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